

Strategic Sourcing & Technical Guide: o-Fluorohydratropnitrile

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-(2-Fluorophenyl)propanenitrile

Cat. No.: B8667178

[Get Quote](#)

Systematic Name: **2-(2-Fluorophenyl)propanenitrile** Precursor CAS: 326-62-5 (2-Fluorophenylacetonitrile)[1]

Executive Summary

o-Fluorohydratropnitrile is a critical fluorinated building block used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals. It serves as the immediate precursor to 2-(2-fluorophenyl)propionic acid (o-Fluorohydratropic acid) and is a structural analog to the Flurbiprofen intermediate.[1]

Due to the specific alpha-methylation, this compound is often classified as a Custom Synthesis item rather than a bulk catalog commodity. This guide recommends a precursor-based sourcing strategy: acquiring the widely available 2-Fluorophenylacetonitrile (CAS 326-62-5) and performing a high-yield alpha-methylation in-house.[1]

Chemical Identity & Specifications

Feature	Target Compound	Primary Commercial Precursor
Common Name	o-Fluorohydratroponitrile	o-Fluorobenzyl cyanide
Systematic Name	2-(2-Fluorophenyl)propanenitrile	2-(2-Fluorophenyl)acetonitrile
CAS Number	Not widely listed (Custom)	326-62-5
Molecular Formula	C ₉ H ₈ FN	C ₈ H ₆ FN
Molecular Weight	149.17 g/mol	135.14 g/mol
Appearance	Colorless to pale yellow liquid	Colorless liquid
Purity Standard	>97% (GC)	>98% (GC)

Sourcing Intelligence & Price Analysis

A. Market Availability[3][4]

- Target (Methylated): Rarely in stock.[2] Lead times of 4–8 weeks for custom synthesis from CROs (e.g., Enamine, WuXi AppTec).[2]
- Precursor (Unmethylated): Widely available "off-the-shelf" from major global distributors.[1]

B. Cost Analysis Framework (Estimated)

Prices are indicative of Q1 2025 market trends for research quantities.

Compound	Scale	Estimated Price Range	Sourcing Recommendation
Target: o-Fluorohydratropnitrile	1 g	\$150 - \$300 (Custom)	Avoid unless synthesis is impossible.[1]
100 g	\$2,000+ (Custom Quote)	Request RFQ from CROs.[2]	
Precursor: CAS 326-62-5	25 g	\$40 - \$80	Recommended (Catalog).[1]
1 kg	\$400 - \$800	Recommended (Bulk). [1]	

C. Recommended Suppliers (Precursor CAS 326-62-5)[1]

- Global Catalog: Sigma-Aldrich (Merck), TCI Chemicals, Alfa Aesar.
- Bulk/Process: Combi-Blocks, Fluorochem, Oakwood Chemical.
- Custom Synthesis (For Target): Pharmablock, Enamine.

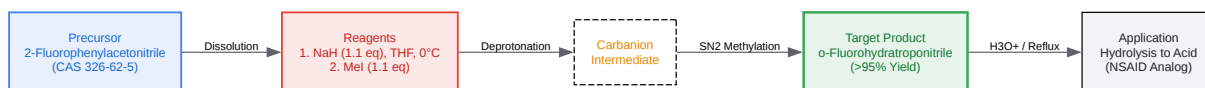
Technical Application: Synthesis Protocol

Since the target is expensive/scarce, the standard industry approach is the alpha-methylation of the precursor.

Reaction Mechanism

The synthesis involves the deprotonation of the benzylic position of 2-Fluorophenylacetonitrile using a strong base, followed by nucleophilic attack on Methyl Iodide (MeI).

Experimental Workflow (Graphviz Diagram)



[Click to download full resolution via product page](#)

Caption: Synthetic pathway for o-Fluorohydratropnitrile via alpha-methylation of the commercially available acetonitrile precursor.

Step-by-Step Protocol (Self-Validating)

- Setup: Flame-dry a 250 mL round-bottom flask under Nitrogen/Argon atmosphere.
- Reagent Prep: Suspend Sodium Hydride (NaH) (60% in oil, 1.1 eq) in anhydrous THF or DMF. Cool to 0°C.[2]
- Addition: Add 2-Fluorophenylacetonitrile (1.0 eq) dropwise. Validation: Observe hydrogen gas evolution (bubbling) to confirm deprotonation.[2] Stir for 30 min.
- Alkylation: Add Methyl Iodide (MeI) (1.1 eq) dropwise at 0°C. Caution: Exothermic.[2]
- Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
- Quench: Carefully add saturated NH₄Cl solution.
- Workup: Extract with Ethyl Acetate (3x), wash with brine, dry over MgSO₄.
- Purification: The product is often pure enough for use (>95%).[2][3][4] If needed, purify via vacuum distillation (bp ~105°C @ 10 mmHg).[2]

Quality Control & Validation

To ensure scientific integrity, verify the identity of the synthesized or purchased material using these parameters:

- ¹H NMR (CDCl₃, 400 MHz):

- Look for the methyl doublet at approx.[2] δ 1.6 ppm ($J \approx 7$ Hz).[2]
- Look for the methine quartet at approx.[2] δ 4.1 ppm.[2]
- Diagnostic: Disappearance of the singlet (CH_2) from the precursor (approx.[2] δ 3.7 ppm).[2]
- ^{19}F NMR:
 - Single peak around δ -118 ppm (varies slightly by solvent).[1]
- GC-MS:
 - Target Molecular Ion: m/z 149.[2]
 - Precursor Molecular Ion: m/z 135 (Ensure <1% remaining).[2]

Safety & Handling (SDS Summary)

Hazard Class: Nitriles (Acute Toxicity).[2]

- H301/H311: Toxic if swallowed or in contact with skin.[2][5]
- H319: Causes serious eye irritation.[2][5][6][7]

Handling Protocol:

- Engineering Controls: Handle only in a functioning fume hood.
- PPE: Nitrile gloves (double gloving recommended), safety goggles, lab coat.[2]
- Waste Disposal: Segregate as organic cyanide waste.[2] Do not mix with acids (risk of HCN generation).[2]

References

- Sigma-Aldrich. (2025).[6][7][8] Product Specification: 2-Fluorophenylacetonitrile (CAS 326-62-5).[1][4][8] Retrieved from [1][2]

- PubChem. (2025).[2] Compound Summary: 2-(2-Fluorophenyl)acetonitrile.[1][4] National Library of Medicine.[2] Retrieved from [1][8]
- ChemScene. (2025). Building Blocks: Fluorinated Nitriles.[2] Retrieved from [1][2]
- TCI Chemicals. (2025).[2][6] Organic Synthesis Reagents: Phenylacetonitriles.[2] Retrieved from [1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 312307-38-3|2-(2-(2-Fluorophenyl)-2-oxoethyl)malononitrile|BLD Pharm [bldpharm.com]
- 2. cpachem.com [cpachem.com]
- 3. sinochlorine.com [sinochlorine.com]
- 4. chemscene.com [chemscene.com]
- 5. airgas.com [airgas.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. 2-氟苯基乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Strategic Sourcing & Technical Guide: o-Fluorohydratroponitrile]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8667178/docs#strategic-sourcing-technical-guide-o-fluorohydratroponitrile\]](https://www.benchchem.com/product/b8667178/docs#strategic-sourcing-technical-guide-o-fluorohydratroponitrile)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)